An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. By synthesizing data from analogous compounds and established chemical principles, this document offers insights into its basic properties, reactivity, and potential applications, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the 5-Azaindole Scaffold
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile belongs to the class of compounds known as azaindoles, specifically the 5-azaindole isomers. These bicyclic systems, which fuse an electron-rich pyrrole ring with an electron-deficient pyridine ring, are privileged structures in drug discovery.[1] The unique electronic nature of the 5-azaindole core allows it to serve as a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets.
The pyrrolopyridine framework is a cornerstone in the design of numerous biologically active molecules, with applications ranging from anticancer to anti-inflammatory and neuroprotective agents.[2] Derivatives of the closely related pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. Furthermore, the broader class of pyrrole-containing compounds has demonstrated a wide array of therapeutic activities, including as anticancer, antibacterial, and antifungal agents.[3]
The subject of this guide, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, is a strategically functionalized 5-azaindole. The chloro substituent at the 6-position offers a handle for further chemical modification through cross-coupling reactions, while the carbonitrile group at the 3-position can be elaborated into various functional groups or serve as a key interaction motif with biological targets. These features make it a highly valuable intermediate for the synthesis of compound libraries aimed at discovering novel therapeutics.
Physicochemical and Spectroscopic Properties
Molecular Structure and Basic Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄ClN₃ | Calculated |
| Molecular Weight | 177.59 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar heterocyclic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Analogy to similar heterocyclic compounds[4] |
Predicted Spectroscopic Characterization
No experimentally derived spectra for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile have been published. However, the expected NMR and IR signatures can be predicted with a high degree of confidence based on published data for substituted 1H-pyrrolo[3,2-c]pyridine derivatives.[5]
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrrole ring (C2-H) would likely appear as a singlet in the downfield region. The protons on the pyridine ring (C4-H and C7-H) would also be in the aromatic region, with their chemical shifts influenced by the chloro and nitrile substituents. The N-H proton of the pyrrole ring would likely appear as a broad singlet.
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¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the carbon atoms in the bicyclic system and the nitrile group. The chemical shift of the nitrile carbon would be characteristic, typically appearing in the 115-125 ppm range.
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Infrared (IR) Spectroscopy: A prominent, sharp absorption band characteristic of the C≡N stretch is expected in the region of 2220-2260 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 177, with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺) due to the presence of the chlorine atom.
Synthesis and Reactivity
The synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can be logically approached through the construction of the 5-azaindole core followed by functionalization. A plausible and efficient synthetic route is outlined below, based on established methodologies for related heterocyclic systems.
Proposed Synthetic Pathway
The most direct proposed synthesis involves a two-step process starting from a suitable pyridine precursor to first form a halogenated 5-azaindole, followed by the introduction of the nitrile group.
Detailed Experimental Protocols (Proposed)
The following protocols are based on well-established and cited procedures for analogous transformations.
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This step follows a published procedure for the reductive cyclization of a nitropyridine derivative to form the 5-azaindole core.[6]
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Reaction Setup: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.
-
Reaction: Stir the reaction mixture at 100 °C for 5 hours.
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Work-up: After cooling, filter the reaction mixture and concentrate it in vacuo.
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Purification: Adjust the pH to 8 with aqueous sodium carbonate and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 2: Palladium-Catalyzed Cyanation to Yield 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
This proposed step is an adaptation of standard palladium-catalyzed cyanation methods for halo-heterocycles.[7] It is important to note that this protocol would first require a halogen exchange from bromo to chloro, or the synthesis would need to start from a chlorinated precursor. Assuming the synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine is achieved first, the subsequent cyanation at the 3-position would require a different strategy, likely involving electrophilic cyanation on the electron-rich pyrrole ring.
A more direct route would involve the cyanation of a 3-halo-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is dictated by its three key features: the 5-azaindole core, the chloro substituent, and the nitrile group.
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Pyrrole N-H: The nitrogen of the pyrrole ring can be deprotonated with a base and subsequently alkylated or arylated to introduce substituents at the N-1 position.
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C6-Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can be readily displaced by various nucleophiles. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
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C3-Nitrile Group: The nitrile functionality is a versatile precursor for other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of diverse functionalities at the 3-position, which can be crucial for modulating the biological activity and pharmacokinetic properties of drug candidates.
Applications in Drug Discovery and Medicinal Chemistry
The 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile scaffold is of significant interest to medicinal chemists due to its prevalence in molecules targeting various diseases.
Kinase Inhibitors
The azaindole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. The substituents at the 3- and 6-positions can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity. Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer and anti-arthritic drug development.[5]
Anticancer Agents
Beyond kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization.[8] These compounds can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[8] The structural features of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile make it an attractive starting point for the design of novel tubulin inhibitors.
Conclusion
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound of high strategic value for drug discovery and development. While detailed experimental data for this specific molecule is not widely available in the public domain, a comprehensive understanding of its properties and reactivity can be established through the analysis of closely related structures and fundamental principles of organic chemistry. Its versatile 5-azaindole core, combined with strategically placed chloro and nitrile functional groups, provides a powerful platform for the synthesis of novel, biologically active compounds. The insights provided in this guide are intended to facilitate the use of this important scaffold in the ongoing search for new and effective therapeutic agents.
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